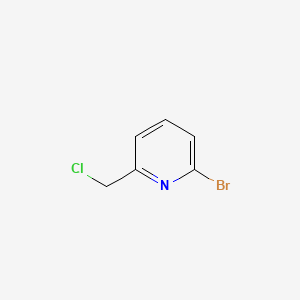

2-Bromo-6-(chloromethyl)pyridine

Descripción general

Descripción

2-Bromo-6-(chloromethyl)pyridine is an organochlorine compound that is pyridine substituted at position 2 by a bromomethyl group . It serves as a precursor in various organic reactions leading to the formation of a large range of pyridine derivatives .

Molecular Structure Analysis

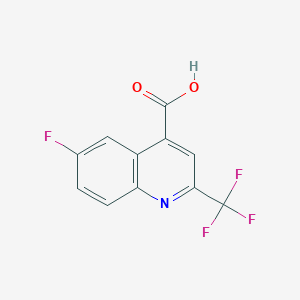

The molecular structure of 2-Bromo-6-(chloromethyl)pyridine is represented by the linear formula C6H5BrClN . The compound has a molecular weight of 206.47 .Chemical Reactions Analysis

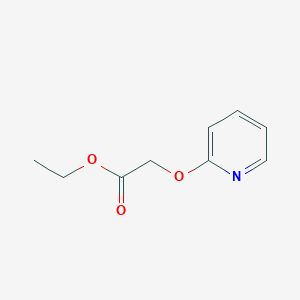

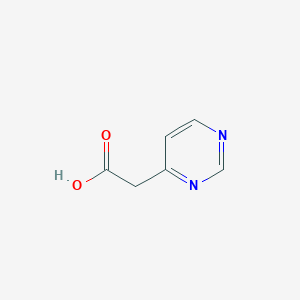

2-Bromo-6-(chloromethyl)pyridine is used as a building block in the preparation of nitrogen-containing heterocyclic compounds . It is also used in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Physical And Chemical Properties Analysis

2-Bromo-6-(chloromethyl)pyridine is a solid substance . It has a melting point of 46 - 49 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Characterization in Bioinorganic Chemistry

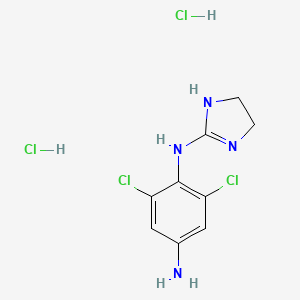

2-Bromo-6-(chloromethyl)pyridine is utilized in the synthesis of multidentate ligands that are coordinated to transition metal ions. These synthesized ligands mimic the structural motifs found in bioinorganic metalloenzymes. Notably, this compound is a precursor for immobilizing ligand chelates onto heterogeneous supports, which is a critical step in reproducing the functional aspects of natural enzymes. The synthesis process of this compound has been improved to involve less hazardous and more manageable chemicals, marking a significant advancement in this field of research (Handlovic et al., 2021).

Catalysis in Organic Synthesis

In the realm of organic synthesis, 2-Bromo-6-(chloromethyl)pyridine is employed in the preparation of specialized ligands for palladium and nickel complexes. These complexes are notably efficient in catalyzing the synthesis of arylboronic esters, showcasing the compound's pivotal role in facilitating crucial reactions in organic chemistry (Melaimi et al., 2004).

Molecular and Surface Analysis in Corrosion Science

Research in corrosion science utilizes 2-Bromo-6-(chloromethyl)pyridine derivatives to study their inhibition performance against metal corrosion. These studies, which combine experimental techniques and computational approaches, offer insights into the molecular interactions and effectiveness of these compounds in protecting metals against corrosion, contributing valuable information to the field of materials science and engineering (Saady et al., 2021).

Safety And Hazards

Direcciones Futuras

The future directions for 2-Bromo-6-(chloromethyl)pyridine involve its use in the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons . This methodology provides a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .

Propiedades

IUPAC Name |

2-bromo-6-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c7-6-3-1-2-5(4-8)9-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQJMBHZLIDFBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617083 | |

| Record name | 2-Bromo-6-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-(chloromethyl)pyridine | |

CAS RN |

727356-19-6 | |

| Record name | 2-Bromo-6-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.